1-[3-(benzyloxy)benzoyl]-3-(4-methoxybenzenesulfonyl)azetidine
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Overview
Description
1-[3-(Benzyloxy)benzoyl]-3-(4-methoxybenzenesulfonyl)azetidine is a complex organic compound that features a unique azetidine ring structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both benzyloxy and methoxybenzenesulfonyl groups contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(benzyloxy)benzoyl]-3-(4-methoxybenzenesulfonyl)azetidine typically involves multiple steps:
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Formation of the Azetidine Ring: : The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of β-amino alcohols with suitable leaving groups under basic conditions.
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Introduction of the Benzyloxy Group: : The benzyloxy group can be introduced via nucleophilic substitution reactions. For instance, a benzyl halide can react with a phenol derivative in the presence of a base to form the benzyloxy group.
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Attachment of the Benzoyl Group: : The benzoyl group can be introduced through Friedel-Crafts acylation, where a benzoyl chloride reacts with the aromatic ring in the presence of a Lewis acid catalyst like aluminum chloride.
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Sulfonylation: : The methoxybenzenesulfonyl group can be added by reacting the azetidine derivative with methoxybenzenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Benzyloxy)benzoyl]-3-(4-methoxybenzenesulfonyl)azetidine can undergo various types of chemical reactions:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-(Benzyloxy)benzoyl]-3-(4-methoxybenzenesulfonyl)azetidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or resins.
Mechanism of Action
The mechanism of action of 1-[3-(benzyloxy)benzoyl]-3-(4-methoxybenzenesulfonyl)azetidine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and methoxybenzenesulfonyl groups can influence its binding affinity and specificity through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
1-[3-(Benzyloxy)benzoyl]-3-(4-methoxybenzenesulfonyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
1-[3-(Benzyloxy)benzoyl]-3-(4-methoxybenzenesulfonyl)piperidine: Contains a piperidine ring, offering different steric and electronic properties.
Uniqueness
1-[3-(Benzyloxy)benzoyl]-3-(4-methoxybenzenesulfonyl)azetidine is unique due to its azetidine ring, which imparts distinct chemical reactivity and biological activity compared to its pyrrolidine and piperidine analogs. The combination of benzyloxy and methoxybenzenesulfonyl groups further enhances its versatility in various chemical reactions and applications.
Properties
IUPAC Name |
[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-(3-phenylmethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5S/c1-29-20-10-12-22(13-11-20)31(27,28)23-15-25(16-23)24(26)19-8-5-9-21(14-19)30-17-18-6-3-2-4-7-18/h2-14,23H,15-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQUHBZCGFRBCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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